![molecular formula C21H20N4O3 B5679659 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B5679659.png)
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds with similar structural components, such as pyrimidinecarboxamides and benzodioxepin derivatives, involves complex chemical reactions aiming at achieving high specificity and potency towards targeted receptors or biological activities. For instance, Hirokawa et al. (2003) described the synthesis and structure-affinity relationships of novel compounds with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity, showcasing the intricacies involved in designing molecules with desired biological effects (Hirokawa et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds akin to the query plays a crucial role in their biological activity. Studies such as those by Gangjee et al. (2009) provide insights into the design and X-ray crystal structure of compounds as dual inhibitors, highlighting the importance of the molecular framework in achieving therapeutic potential (Gangjee et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving pyrimidinecarboxamide derivatives often aim at enhancing their binding affinity and selectivity towards specific targets. Modifications in the chemical structure, as demonstrated in studies on analgesic properties and binding affinity enhancements, illustrate the chemical versatility and the potential for generating compounds with improved pharmacological profiles (Ukrainets et al., 2015).
properties
IUPAC Name |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-pyridin-3-ylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-14(15-5-6-18-19(10-15)28-9-3-8-27-18)25-21(26)17-12-23-20(24-13-17)16-4-2-7-22-11-16/h2,4-7,10-14H,3,8-9H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKFFZIUIMICLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)C3=CN=C(N=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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